molecular formula C25H20N2O5 B11702791 methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate

methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate

Cat. No.: B11702791
M. Wt: 428.4 g/mol
InChI Key: VMTWPGNDHGDWJO-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide group, a phenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate typically involves multiple steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide and benzoate ester, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The phenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoate ester can undergo hydrolysis, releasing the active compound within the target cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a phenyl group.

    Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an acetate group instead of a benzoate ester.

Uniqueness

Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino]benzoate

InChI

InChI=1S/C25H20N2O5/c1-32-25(31)19-13-7-8-14-20(19)26-22(28)21(15-16-9-3-2-4-10-16)27-23(29)17-11-5-6-12-18(17)24(27)30/h2-14,21H,15H2,1H3,(H,26,28)

InChI Key

VMTWPGNDHGDWJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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